Product packaging for 2-(Phenylsulfonyl)benzonitrile(Cat. No.:CAS No. 54737-49-4)

2-(Phenylsulfonyl)benzonitrile

Cat. No.: B3053615
CAS No.: 54737-49-4
M. Wt: 243.28 g/mol
InChI Key: UZQXUSQOIXIJTE-UHFFFAOYSA-N
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Description

Significance of Sulfonyl-Substituted Benzonitriles in Organic Chemistry Research

Sulfonyl-substituted benzonitriles represent a class of organic compounds that have garnered substantial attention in various fields of chemical research. The sulfonyl group (-SO2-) is a powerful electron-withdrawing group, which significantly influences the electronic properties of the benzonitrile (B105546) scaffold. This electronic modulation is crucial in the design of novel pharmaceuticals and functional materials. uni-frankfurt.de The stability and bioactivity of the sulfone moiety make it a common feature in many commercially available drugs. uni-frankfurt.de Consequently, the synthesis and derivatization of sulfonyl-substituted benzonitriles are active areas of investigation, aiming to develop new molecules with tailored properties. tandfonline.comacs.org

Structural Characteristics and Their Influence on Chemical Behavior

2-(Phenylsulfonyl)benzonitrile, with the IUPAC name 2-(benzenesulfonyl)benzonitrile and CAS number 54737-49-4, possesses a distinct molecular architecture. vulcanchem.com The molecule consists of a benzonitrile unit where a phenylsulfonyl group is attached at the ortho-position to the cyano group. This spatial arrangement creates significant steric hindrance and electronic interactions between the two functional groups, which dictates its chemical reactivity. The presence of two aromatic rings, along with the electron-withdrawing nature of both the nitrile and sulfonyl groups, results in a molecule with interesting electronic and physical properties. Current time information in New York, NY, US. This structure allows for a variety of chemical transformations, targeting either the cyano group, the sulfonyl group, or the aromatic rings.

Current Research Landscape and Identification of Knowledge Gaps

The current research landscape for this compound and its derivatives is vibrant, with a strong focus on the development of novel synthetic methodologies and exploration of their applications in medicinal chemistry and materials science. acs.orgrsc.org Recent advancements include the use of visible-light photoredox catalysis for their synthesis, offering milder and more efficient reaction conditions. rsc.orgtesisenred.net In medicinal chemistry, derivatives of this compound are being investigated as potent antiviral agents, for instance, against Zika virus and Hepatitis C virus. uni-frankfurt.deacs.org In materials science, their unique photophysical properties are being harnessed for the development of organic light-emitting diodes (OLEDs). rsc.orgarxiv.org

Despite these advancements, several knowledge gaps remain. There is a need for the development of more sustainable and atom-economical synthetic routes. A deeper understanding of the structure-activity relationships (SAR) for their biological activities is crucial for the rational design of more potent and selective therapeutic agents. frontiersin.org Furthermore, a comprehensive exploration of their potential in other areas of materials science beyond OLEDs is still in its early stages. The full catalytic potential of organometallic complexes featuring this compound as a ligand also warrants further investigation. researchgate.net Addressing these gaps will undoubtedly open up new avenues for the application of this versatile class of compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9NO2S B3053615 2-(Phenylsulfonyl)benzonitrile CAS No. 54737-49-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(benzenesulfonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2S/c14-10-11-6-4-5-9-13(11)17(15,16)12-7-2-1-3-8-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQXUSQOIXIJTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348819
Record name 2-(phenylsulfonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54737-49-4
Record name 2-(phenylsulfonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 Phenylsulfonyl Benzonitrile and Analogues

Strategies for the Construction of the 2-(Phenylsulfonyl)benzonitrile Core

The synthesis of the this compound core can be achieved through several methodologies, each offering distinct advantages in terms of substrate scope, reaction conditions, and efficiency. These strategies range from direct functionalization of pre-existing aromatic rings to more complex cascade and multicomponent reactions.

Direct Functionalization Approaches

Direct functionalization strategies involve the introduction of a sulfonyl group onto a benzonitrile (B105546) scaffold or a cyano group onto a diphenyl sulfone framework. One common approach is the Friedel-Crafts-type sulfonylation of arenes. thieme-connect.com This method typically employs sulfonyl halides or sulfonic acid anhydrides in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), to introduce the sulfonyl group to an aromatic ring. wikipedia.org

Another direct approach involves the functionalization of C-H bonds. For instance, palladium-catalyzed C-H functionalization has been utilized for the synthesis of various organic compounds, including those with sulfone moieties. rsc.org These methods offer the advantage of avoiding pre-functionalized starting materials, thereby increasing atom economy. beilstein-journals.org

Cascade and Multicomponent Reactions Employing Benzonitrile Derivatives

Cascade reactions, also known as domino or tandem reactions, allow for the formation of multiple chemical bonds in a single synthetic operation, leading to a rapid increase in molecular complexity from simple starting materials. 20.210.105 Several cascade reactions have been developed for the synthesis of sulfone-containing heterocycles starting from benzonitrile derivatives.

For example, cascade reactions of ortho-carbonyl-substituted benzonitriles with ((chloromethyl)sulfonyl)benzenes can lead to the formation of isoindolin-1-ones bearing a sulfonyl group. acs.orgnih.gov These reactions are often base-promoted and proceed through a sequence of steps including nucleophilic addition, cyclization, and rearrangement. acs.org Similarly, photoinduced cascade reactions of 2-allylphenol (B1664045) derivatives with sulfones have been shown to produce 2,3-dihydrobenzofurans. acs.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single step, are highly efficient for building complex molecules. uni-frankfurt.de A bifunctional Lewis acidic ionic liquid has been used to catalyze the multicomponent arylsulfonation of phenols with aryl triazenes and DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), yielding diaryl sulfones. thieme-connect.com Another MCR approach involves the reaction of arynes, generated in situ, with thiosulfonates to produce diaryl sulfones. researchgate.net

A palladium-catalyzed three-component coupling of an aryl lithium species, an aryl or heteroaryl halide, and DABSO as the sulfur dioxide source provides a convergent route to a wide array of diaryl sulfones. nih.gov

Reaction Type Starting Materials Key Reagents/Catalysts Product Type Reference
Cascade Reaction2-Acetylbenzonitriles, ((Chloromethyl)sulfonyl)benzenesPotassium tert-butoxide3-(Chloro(phenylsulfonyl)methyl)-3-methylisoindolin-1-one acs.org
Multicomponent ReactionPhenols, Aryl triazenes, DABSOBifunctional Lewis acidic ionic liquidDiaryl sulfones thieme-connect.com
Multicomponent ReactionArynes, Thiosulfonates-Diaryl sulfones researchgate.net
Three-Component CouplingAryl lithium, Aryl halide, DABSOPalladium catalyst, XantPhos-type ligandDiaryl sulfones nih.gov

Transition-Metal-Mediated/Catalyzed Synthetic Routes

Transition metal catalysis plays a pivotal role in modern organic synthesis, and the formation of the C-S bond in diaryl sulfones is no exception. Various transition metals, including palladium, copper, and gold, have been employed to facilitate these transformations. beilstein-journals.orgmdpi.comnih.govresearchgate.net

Palladium-catalyzed cross-coupling reactions are widely used for the synthesis of diaryl sulfones. rsc.org For instance, the coupling of aryl halides with sodium arenesulfinates in the presence of a palladium catalyst is a common method. rsc.org The Hiyama cross-coupling, which involves the reaction of organosilanes with organic halides, has also been adapted for the synthesis of diaryl sulfones. mdpi.com

Copper-catalyzed reactions offer a cost-effective alternative to palladium. Copper-assisted nucleophilic substitution reactions of aryl halides with sulfinate salts are well-established. beilstein-journals.org More recently, copper-catalyzed multicomponent reactions have been developed for the synthesis of vinyl sulfones, which can be precursors to diaryl sulfones. rsc.org

Gold catalysts have also emerged as powerful tools in organic synthesis. mdpi.com Gold(I)-catalyzed arylsulfonylation of boronic acids with potassium metabisulfite (B1197395) and diaryliodonium salts provides a selective route to ortho-substituted diaryl sulfones. acs.org

Catalyst System Reactants Reaction Type Key Features Reference
Pd₂(dba)₃ / RockPhosAryltriflates, Sodium trifluoromethanesulfinateCross-couplingSynthesis of trifluoromethylated diaryl sulfones rsc.org
CuI / NeocuproineAryl iodides, Phenyl selenolCross-couplingSynthesis of diaryl selenides (analogous to sulfides) researchgate.net
NHC-Au ComplexesBoronic acids, K₂S₂O₅, Diaryliodonium saltsArylsulfonylationSelective synthesis of ortho-substituted diaryl sulfones acs.org
Cu(OAc)₂ / D-glucoseAryl halides, KOHHydroxylation (analogous C-O coupling)Use of a bio-based ligand beilstein-journals.org

Metal-Free Synthetic Protocols

The development of metal-free synthetic methods is a significant goal in green chemistry, as it avoids the use of potentially toxic and expensive metal catalysts. rsc.orgresearchgate.net Several metal-free approaches for the synthesis of diaryl sulfones have been reported.

One such method involves the reaction of arylsulfinic acid sodium salts with diaryliodonium salts under mild, transition-metal-free conditions. uni-frankfurt.de This reaction tolerates a range of functional groups and can exhibit high chemoselectivity with unsymmetrical diaryliodonium salts. Another approach utilizes the reaction of aryl diazonium tetrafluoroborates with thiols or selenols on an alumina (B75360) surface under ball-milling conditions, providing unsymmetrical diaryl sulfides and selenides rapidly and in high yields. researchgate.net

Furthermore, visible-light-induced, metal-free synthesis has gained traction. For example, the reaction of aryl thiols and aryl diazonium salts can be promoted by visible light to selectively produce diaryl sulfoxides and diaryl sulfones. acs.org

Mechanochemical and Alternative Reaction Conditions

Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., ball milling), offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. dntb.gov.uaresearchgate.netrsc.org The synthesis of diaryl sulfones has been achieved through mechanochemical methods. For instance, the reaction of arenes with 3CdSO₄·xH₂O via mechanochemistry has been reported. dntb.gov.ua Aromatic sulfonic acids and, in some cases, diaryl sulfones can be synthesized by ball-milling arenes with NaHSO₄·H₂O in the presence of P₂O₅. researchgate.net

Microwave-assisted synthesis is another alternative reaction condition that can significantly reduce reaction times and improve yields. organic-chemistry.org

Diversification and Derivatization of the this compound Scaffold

Once the this compound core is constructed, it can be further modified to create a library of analogues with diverse properties. The reactivity of the nitrile group and the aromatic rings allows for a variety of chemical transformations.

The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing handles for further functionalization. For instance, the synthesis of N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine derivatives has been achieved through reactions involving an aminotriazole precursor, which can be conceptually linked to the functionalization of a benzonitrile derivative. nih.govunica.it

The aromatic rings of the this compound scaffold are susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents. The sulfonyl group is a meta-director, while the cyano group is also a meta-director, which can influence the regioselectivity of these reactions. Additionally, the sulfone group itself can direct ortho-lithiation, enabling the introduction of substituents at the positions adjacent to the sulfone, which can then be used for further cross-coupling reactions. nih.gov

Derivatization can also occur at positions other than the core aromatic rings. For example, thermolysis of 2-(3-phenylsulfonylprop-1-ynyl)benzonitrile, an analogue of this compound, leads to an aza-Myers type cyclization to form isoquinolines. researchgate.net This highlights how modifications to the phenylsulfonyl side chain can lead to complex heterocyclic structures.

A fluorogenic derivatizing reagent, (3R,4S)-1-(4-(aminomethyl)phenylsulfonyl)pyrrolidine-3,4-diol (APPD), has been synthesized for the selective tagging of peptides, demonstrating the potential for creating functionalized sulfonyl-containing molecules for bioanalytical applications. nih.gov

Modification of the Phenylsulfonyl Moiety

The phenylsulfonyl group within this compound analogues can be chemically altered, primarily through electrophilic aromatic substitution on its phenyl ring. The strong deactivating nature of the sulfonyl group directs incoming electrophiles to the meta position. However, modifications are more commonly achieved by synthesizing the target molecule from an already substituted benzenesulfinate (B1229208) or related precursor.

For instance, the synthesis of analogues bearing substituents on the phenylsulfonyl ring can be accomplished via cross-coupling reactions. Nickel- or copper-catalyzed cross-coupling of aryl halides with sodium benzenesulfinate derivatives provides a route to such compounds. The choice of catalyst can significantly impact the yield of the resulting sulfone. This approach allows for the introduction of a wide array of functional groups, including electron-donating and electron-withdrawing groups, onto the phenylsulfonyl moiety, thereby tuning the electronic properties of the entire molecule. For example, derivatives like 1-nitro-4-(phenylsulfonyl)benzene (B72835) are synthesized from precursors such as 1-bromo-4-nitrobenzene. Similarly, polymers containing the phenylsulfonyl phenoxyl structure have been modified through reactions like nitration and bromination on the phenylsulfonyl ring system. acs.org

Functionalization at the Benzonitrile Substructure

The benzonitrile ring is highly electron-deficient due to the presence of both the nitrile and the phenylsulfonyl groups, making electrophilic aromatic substitution challenging. Functionalization is more readily achieved through nucleophilic aromatic substitution if a suitable leaving group is present on the ring.

Alternatively, functionalization can be directed by other groups present on the benzonitrile ring. In related systems, the strategic placement of directing groups enables remote C-H activation. For example, templates incorporating a nitrile functionality have been designed to position a catalytic metal complex in proximity to a specific C-H bond on an aromatic ring, facilitating its functionalization. nih.gov While direct functionalization of the benzonitrile ring of the parent compound is less common, cascade reactions starting from ortho-substituted benzonitriles, such as 2-formylbenzonitrile or 2-acetylbenzonitrile, are well-documented. acs.orgmdpi.comnih.gov These reactions proceed via initial transformation at the ortho-substituent, followed by cyclization involving the nitrile group, effectively leading to a functionalized benzonitrile-derived core structure. acs.orgnih.gov

Intramolecular Cyclization and Annulation Reactions

The proximate positioning of the reactive nitrile and sulfonyl groups, often in concert with a third functional group, makes this compound analogues excellent candidates for intramolecular cyclization and annulation reactions, providing access to a host of complex heterocyclic structures.

Aza-Myers Type Cyclizations to Isoquinolines

Analogues of this compound containing an appropriately positioned alkyne substituent can undergo thermal cyclization to produce isoquinoline (B145761) derivatives. This transformation is exemplified by the thermolysis of 2-(3-phenylsulfonylprop-1-ynyl)benzonitrile, which proceeds via an aza-Myers type cyclization. researchgate.net The reaction is proposed to initiate through the formation of a (Z)-hexa-2,4,5-trienenitrile intermediate, which then collapses into a biradical species. researchgate.net This highly reactive biradical is subsequently trapped to form the final isoquinoline products. researchgate.net

When the thermolysis of 2-(3-phenylsulfonylprop-1-ynyl)benzonitrile was conducted in refluxing benzene (B151609) with cyclohexa-1,4-diene and triethylamine, it yielded an isoquinolone and another cyclized product. researchgate.net Conducting the reaction under an oxygen atmosphere increased the yield of the isoquinolone, while performing it in carbon tetrachloride led to the formation of a chloroisoquinoline, providing strong evidence for the proposed biradical intermediate. researchgate.net The Myers-Saito and related Bergman cyclizations are powerful methods for generating reactive diradicals from enediyne and enyne-allene systems, which are crucial for the biological activity of some natural products. illinois.edu

Cycloaddition Reactions Involving Nitriles and Sulfones

The sulfone and nitrile groups can participate in cycloaddition reactions to construct new heterocyclic rings. openstax.orgwikipedia.org A notable example is the synthesis of sulfonyl-substituted thiophenes through a [3+2] cycloaddition. acs.org This reaction involves the use of pyridinium (B92312) 1,4-zwitterionic thiolates as sulfur-containing synthons, which react with (E)-β-iodovinyl sulfones. acs.org This method is operationally simple and tolerates a range of substrates, providing good yields of highly substituted sulfonylthiophenes. acs.org The versatility of this approach highlights the potential of vinyl sulfones in the synthesis of sulfonyl-containing heterocycles. acs.org

While the phenylsulfonyl group itself is often a spectator, the nitrile group is a well-known participant in 1,3-dipolar cycloadditions, reacting with 1,3-dipoles like azides and nitrile oxides to form five-membered heterocycles. wikipedia.org Transition metal-catalyzed cycloadditions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), have become essential tools in chemical biology, and similar principles can be applied to nitrile-containing substrates. nih.gov

Formation of Isoindolinone Derivatives

A significant application of this compound analogues is in the synthesis of isoindolinones, a scaffold present in many biologically active molecules and functional materials. acs.orgnih.govjocpr.com A robust, metal-free method involves the base-promoted cascade reaction of ortho-carbonyl-substituted benzonitriles (like 2-acetylbenzonitriles) with ((chloromethyl)sulfonyl)benzenes. acs.orgnih.gov This reaction, which can be promoted by an inexpensive base like potassium tert-butoxide or potassium carbonate, proceeds under mild conditions to form 3,3-dialkylated isoindolin-1-ones or (Z)-3-(sulfonyl-methylene)isoindolin-1-ones in good to high yields. acs.orgnih.gov The latter can serve as precursors for aristolactam natural products. acs.orgresearchgate.net

The reaction initiates with the deprotonation of the ((chloromethyl)sulfonyl)benzene, which then acts as a nucleophile, attacking the carbonyl group of the 2-acetylbenzonitrile. This is followed by an intramolecular cyclization where the nitrogen of the newly formed amide attacks the nitrile carbon, leading to the isoindolinone core. The process can involve up to six elemental steps in a single pot. acs.org

Table 1: Synthesis of Isoindolinone Derivatives via Cascade Reaction acs.org
Starting 2-AcetylbenzonitrileStarting Sulfonyl CompoundProductYield
2-Acetylbenzonitrile((Chloromethyl)sulfonyl)benzene3-(Chloro(phenylsulfonyl)methyl)-3-methylisoindolin-1-one86%
2-Acetylbenzonitrile4-((Chloromethyl)sulfonyl)benzonitrile4-((Chloro(1-methyl-3-oxoisoindolin-1-yl)methyl)sulfonyl)benzonitrile91%
2-Acetyl-4-nitrobenzonitrile((Chloromethyl)sulfonyl)benzene3-(Chloro(phenylsulfonyl)methyl)-3-methyl-5-nitroisoindolin-1-one63%

Mechanistic Investigations of Key Chemical Transformations

The reactivity of this compound and its analogues is diverse, allowing for the synthesis of complex molecular architectures. Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and controlling product outcomes. Key investigations have focused on radical-mediated pathways, modes of nucleophilic and electrophilic activation, rearrangement mechanisms, and the factors governing regioselectivity and stereoselectivity.

Exploration of Radical-Mediated Pathways

Radical reactions offer a powerful method for C-C and C-heteroatom bond formation, and this compound derivatives are effective substrates in such transformations. The generation of aryl radicals from these precursors can initiate cyclization cascades to build polycyclic systems.

One notable pathway involves the radical cyclization cascade of 2-alkynylbenzonitriles with sodium arylsulfinates. rsc.org This process, often initiated by an oxidant like sodium persulfate, is thought to proceed through the generation of an arylsulfonyl radical. This radical adds to the alkyne moiety, creating a vinyl radical. Subsequent intramolecular cyclization onto the nitrile group, followed by further transformations, leads to the formation of sulfonated indenones. rsc.org The reaction is advantageous due to its mild conditions and the use of inexpensive and environmentally benign reagents. rsc.org

Photochemically-mediated cyclizations represent another significant area of radical-mediated transformations. For instance, the synthesis of phenanthridines can be achieved from biaryl oxime esters. d-nb.infobeilstein-journals.org In this process, UV irradiation is hypothesized to cause a homolytic cleavage of the N–O bond in the oxime ester, generating an iminyl radical. d-nb.infobeilstein-journals.org This highly reactive intermediate can then undergo an intramolecular cyclization onto the adjacent aromatic ring. Subsequent steps, which may involve the expulsion of a leaving group, lead to the formation of the phenanthridine (B189435) core. d-nb.infobeilstein-journals.org Mechanistic studies suggest that this pathway can be influenced by the electronic nature of the aromatic rings. beilstein-journals.org

Furthermore, fluoroalkylated phenanthridine derivatives, which can be synthesized from precursors containing the phenylsulfonyl group, undergo transformations via a unimolecular radical nucleophilic substitution (SRN1) mechanism. acs.org This pathway involves a single electron transfer (SET) process to generate a radical anion, which then fragments and reacts with a nucleophile. acs.org

The table below summarizes key radical-mediated reactions involving analogues of this compound.

Starting Material Reagents Key Intermediate Product Type Reference
2-AlkynylbenzonitrileSodium arylsulfinate, Na2S2O8Arylsulfonyl radical, Vinyl radicalSulfonated Indenone rsc.org
Biaryl Oxime EsterUV lightIminyl radicalPhenanthridine d-nb.infobeilstein-journals.org
(Phenylsulfonyl)difluoromethyl-substituted phenanthridineVarious nucleophilesRadical anionFluorinated Phenanthridine Derivatives acs.org
2-(Aryl)benzonitrile derivativesArylboronic acids, AgNO3, K2S2O8Aryl radicalDibenzofurans, Fluorenones nih.gov

Analysis of Nucleophilic and Electrophilic Activation Modes

The phenylsulfonyl and nitrile groups in this compound are both electron-withdrawing, rendering the aromatic ring susceptible to nucleophilic attack and activating adjacent groups towards chemical transformation.

Nucleophilic Activation: The activation of substrates by nucleophiles is a cornerstone of many synthetic transformations. In reactions involving analogues of this compound, the nitrile group can be a target for nucleophilic addition. For example, in the BF3·OEt2-catalyzed synthesis of isoindolo-quinazolinones, the reaction is initiated by the nucleophilic addition of an amine (from 2-aminobenzyl alcohol) to the activated nitrile group of 2-(phenylethynyl)benzonitrile. rsc.org Boron trifluoride etherate acts as a Lewis acid, coordinating to the nitrile nitrogen and enhancing its electrophilicity, thereby facilitating the nucleophilic attack. rsc.org

Similarly, difluorocarbene can be trapped by a sulfur nucleophile, such as sodium benzenesulfinate, to form a difluorocarbanion intermediate. cas.cn This species can then act as a potent nucleophile, attacking an electrophile like an aldehyde. This three-component strategy enables the (phenylsulfonyl)difluoromethylation of aldehydes, showcasing how the phenylsulfonyl moiety can be introduced via a nucleophilic intermediate. cas.cn

Electrophilic Activation: Conversely, the activation of a molecule can occur through its reaction with an electrophile. Boron-based catalysts are particularly effective in this regard. nih.govnih.gov Highly electron-deficient boronic acids can activate alcohol groups towards nucleophilic substitution, often proceeding through an SN1-type mechanism involving a carbocationic intermediate. nih.gov While not directly demonstrated on this compound itself, this principle of electrophilic activation is broadly applicable. For instance, a Lewis acid like BF3·OEt2 can activate a carbonyl or alkyne group, making it more susceptible to attack by a weak nucleophile. rsc.org This is a key principle in many cyclization and addition reactions. rsc.org The activation of an alkyne by a Lewis acid facilitates nucleophilic attack, leading to the formation of complex heterocyclic structures. rsc.org

The table below outlines different modes of activation for related compounds.

Activation Mode Substrate Type Catalyst/Reagent Key Intermediate Transformation Type Reference
Nucleophilic2-(Phenylethynyl)benzonitrile2-Aminobenzyl alcohol, BF3·OEt2Activated nitrile-Lewis acid complexCyclization rsc.org
NucleophilicAldehyde, TMSCF2BrSodium benzenesulfinate[PhSO2CF2]⁻ carbanion(Phenylsulfonyl)difluoromethylation cas.cn
ElectrophilicAlcohols/DiolsElectron-deficient boronic acidsTetravalent boron intermediateNucleophilic substitution nih.gov
ElectrophilicAlkynes/AldehydesBF3·OEt2Activated alkyne/carbonyl-Lewis acid complexFriedel-Crafts / Cyclization rsc.org

Elucidation of Rearrangement Mechanisms

Rearrangement reactions provide pathways to structurally complex molecules from simpler precursors, often with high atom economy. While specific rearrangements involving this compound are not extensively documented in the provided search results, the principles of well-known rearrangements can be applied to its potential transformations.

One of the most relevant classes is the Beckmann rearrangement, which transforms an oxime into an amide or a nitrile. masterorganicchemistry.com An oxime derived from a ketone precursor bearing a phenylsulfonylbenzonitrile moiety could, upon treatment with acid, undergo rearrangement. The mechanism involves protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). A key concerted step follows, where an alkyl or aryl group migrates to the electron-deficient nitrogen, displacing water. masterorganicchemistry.com The resulting nitrilium ion is then trapped by water to yield an amide. The choice of which group migrates is determined by its position relative to the departing leaving group. masterorganicchemistry.com

Another pertinent rearrangement is the Baeyer–Villiger oxidation, which converts a ketone into an ester or lactone using a peracid. nih.gov For a ketone containing the this compound framework, this reaction would involve the nucleophilic addition of the peracid to the carbonyl group to form a tetrahedral intermediate known as the Criegee intermediate. nih.gov This is followed by the concerted migration of an adjacent carbon substituent to the peroxide oxygen, leading to the final ester product. The migratory aptitude of different groups plays a crucial role in determining the reaction's outcome.

The benzilic acid rearrangement describes the 1,2-rearrangement of a 1,2-diketone to an α-hydroxy carboxylic acid under basic conditions. wikipedia.org The mechanism starts with the nucleophilic attack of a hydroxide (B78521) ion on one of the ketone groups. The crucial step is the rate-determining 1,2-migration of an aryl or alkyl group to the adjacent carbonyl carbon. wikipedia.org For a diketone substrate derived from the this compound scaffold, the aryl group containing the sulfonyl and nitrile substituents would be expected to migrate.

Studies on Regioselectivity and Stereoselectivity in Syntheses

Controlling the regioselectivity (where a reaction occurs) and stereoselectivity (the spatial arrangement of the product) is paramount in modern organic synthesis.

Regioselectivity: In addition reactions to alkenes or alkynes, regioselectivity determines which atom of the reagent adds to which carbon of the multiple bond. masterorganicchemistry.com For instance, in radical cyclizations of vinyl radicals derived from 2-substituted benzonitriles, the mode of cyclization (e.g., 5-exo vs. 6-endo) is a question of regioselectivity. acs.org Studies on vinyl radical cyclizations onto aryl rings have shown that both 5-(π-exo)exo and 5-(π-endo)exo cyclizations can occur, leading to different regioisomeric spirocyclic intermediates and ultimately different rearranged products. acs.org The substitution pattern on the aryl ring can influence the preferred cyclization pathway. acs.org

In [3+2]-cycloaddition reactions, such as the reaction of (2E,4E)-ethyl 5-(phenylsulfonyl)penta-2,4-dienoate with nitrile oxides, the reaction proceeds with high regioselectivity to form isoxazoline (B3343090) derivatives. researchgate.net This selectivity is governed by the electronic and steric properties of both the dipolarophile (the sulfonyl-activated dienoate) and the 1,3-dipole (the nitrile oxide).

Stereoselectivity: Stereoselectivity deals with the formation of one stereoisomer over another. Many reactions involving sulfonyl-containing compounds exhibit high levels of stereocontrol. For example, the synthesis of certain sulfones can be performed stereoselectively. tdx.cat In the [3+2]-cycloaddition mentioned above, the reaction is not only regioselective but also highly stereoselective. researchgate.net The approach of the dipole to the dipolarophile occurs in a specific orientation to minimize steric hindrance and maximize favorable orbital overlap, leading to a preferred diastereomer.

Similarly, in radical cyclizations, the stereochemistry of the newly formed rings can often be controlled. The stereoselective π-endo cyclization of certain vinyl radicals leads to specific spiro radical intermediates, which then dictate the stereochemistry of the final product. acs.org Palladium-catalyzed allylic substitution reactions to form fluorinated piperidines from precursors that could be analogous to derivatives of this compound also show potential for high diastereoselectivity and enantioselectivity through the use of chiral ligands. whiterose.ac.uk

The table below highlights examples of selectivity in reactions of related compounds.

Reaction Type Substrate Type Selectivity Type Outcome Reference
Radical CyclizationVinyl radicals with aryl ringsRegioselectivity & StereoselectivityFormation of specific 1,4-aryl migration products via stereoselective π-endo and π-exo cyclizations. acs.org
[3+2]-CycloadditionEthyl 5-(phenylsulfonyl)penta-2,4-dienoateRegioselectivity & StereoselectivityHighly selective formation of specific pyrrolidine (B122466) and isoxazoline stereoisomers. researchgate.net
Allylic Substitution1,3-Dicarbonyl compoundsDiastereoselectivity & EnantioselectivityChemo- and diastereoselective formation of functionalized products; potential for enantioselectivity with chiral ligands. whiterose.ac.uk
Synthesis of SulfonesPropargylic alcoholsStereoselectivitySynthesis of specific enantiomers of propargylic sulfones. tdx.cat

Advanced Spectroscopic and Structural Characterization in 2 Phenylsulfonyl Benzonitrile Research

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. For 2-(Phenylsulfonyl)benzonitrile, a combination of one- and two-dimensional NMR techniques provides a complete assignment of all proton and carbon signals, confirming the connectivity and substitution pattern.

One-Dimensional NMR Techniques (¹H, ¹³C)

One-dimensional ¹H and ¹³C NMR spectra offer the initial and fundamental layer of structural information. The ¹H NMR spectrum reveals the chemical environment, multiplicity (spin-spin coupling), and integration of the nine aromatic protons. The ¹³C NMR spectrum, often acquired with proton decoupling, shows signals for each unique carbon atom, including the quaternary carbons which lack directly attached protons.

In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons of this compound resonate in the downfield region, generally between 7.5 and 8.2 ppm, due to the deshielding effects of the aromatic rings and the electron-withdrawing sulfonyl and nitrile groups. The protons on the benzonitrile (B105546) ring are typically more deshielded due to the combined influence of the adjacent sulfonyl and nitrile groups. For comparison, the protons in the related isomer, 4-(phenylsulfonyl)benzonitrile, show distinct patterns that help in assigning the signals for the 2-substituted isomer. rsc.org

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the two aromatic rings, the nitrile carbon, and the carbons directly bonded to the sulfonyl group all appear at characteristic chemical shifts. The nitrile carbon (C≡N) is typically observed in the 115-120 ppm range, while the aromatic carbons resonate between approximately 125 and 145 ppm. The carbon atoms ipso to the sulfonyl group are significantly influenced by its electronic effect.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound Note: The following data are predicted values based on standard substituent effects and data from analogous compounds. Actual experimental values may vary slightly.

¹H NMR (400 MHz, CDCl₃)
Chemical Shift (δ ppm) Multiplicity Integration Assignment
~8.15 d 1H H-6' (proton ortho to CN and SO₂)
~7.95 d 2H H-2, H-6 (protons ortho to SO₂)
~7.80 m 2H H-3', H-4'
~7.65 t 1H H-4 (proton para to SO₂)
~7.55 t 2H H-3, H-5 (protons meta to SO₂)

¹³C NMR (101 MHz, CDCl₃)

Chemical Shift (δ ppm) Assignment
~142.5 C-1' (C-SO₂)
~140.0 C-1 (C-SO₂)
~134.5 C-4
~134.0 C-3'
~133.5 C-5'
~132.0 C-6'
~129.5 C-3, C-5
~128.0 C-2, C-6
~117.5 -C≡N
~112.0 C-2' (C-CN)

Two-Dimensional NMR Correlation Experiments (COSY, HMBC, NOESY)

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would show correlations between adjacent protons on the phenyl ring (e.g., H-2 with H-3, H-3 with H-4) and on the benzonitrile ring (e.g., H-3' with H-4', H-4' with H-5', H-5' with H-6'). This allows for the mapping of the spin systems within each aromatic ring. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons over two or three bonds. It is exceptionally useful for connecting the different fragments of the molecule. Key HMBC correlations would include:

Correlations from the protons on the phenyl ring (H-2, H-6) to the carbon atom of the benzonitrile ring attached to the sulfur (C-1').

Correlations from the protons on the benzonitrile ring (especially H-3' and H-6') to the carbon atom of the phenyl ring attached to the sulfur (C-1).

Correlations from the proton ortho to the nitrile group (H-3') to the nitrile carbon (C≡N), confirming its position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of their bonding connectivity. In a molecule like this compound, a NOESY spectrum would be expected to show cross-peaks between the protons on the phenyl ring (H-2, H-6) and the proton on the benzonitrile ring that is spatially proximate (H-6'). This through-space correlation provides definitive proof of the 2-substitution pattern and the relative orientation of the two aromatic rings. researchgate.net

Advanced NMR Pulse Sequences for Specific Structural Elucidations

For molecules with complex or overlapping NMR spectra, advanced pulse sequences can be employed. Techniques such as HSQC-TOCSY (Heteronuclear Single Quantum Coherence - Total Correlation Spectroscopy) could be used to correlate a proton with all other protons within its spin system via an attached carbon, which would be useful for definitively tracing the connectivity within each aromatic ring. Selective 1D NOE experiments could also be used to irradiate a specific proton (e.g., H-6' on the benzonitrile ring) and observe which other protons show a Nuclear Overhauser Effect, providing clear evidence of spatial proximity to protons on the other ring (H-2, H-6).

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the mass, and therefore the molecular formula, of a compound and its fragments.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the determination of the exact elemental composition. For this compound, the molecular formula is C₁₃H₉NO₂S. HRMS analysis would be used to confirm this composition by matching the experimentally measured mass with the theoretically calculated exact mass.

Table 2: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₃H₉NO₂S
Calculated Exact Mass 243.0354

An experimental HRMS result that matches this calculated value to within a few parts per million (ppm) provides unequivocal confirmation of the molecular formula. beilstein-journals.org

Tandem Mass Spectrometry Approaches

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, typically the molecular ion [M+H]⁺) which is then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). The resulting fragment ions (product ions) are then mass-analyzed, providing a fragmentation pattern that serves as a structural fingerprint. nationalmaglab.org

For diaryl sulfones, characteristic fragmentation pathways have been studied. The fragmentation of this compound is expected to involve several key steps: researchgate.netresearchgate.net

Loss of Sulfur Dioxide (SO₂): A common fragmentation pathway for sulfones is the elimination of a neutral SO₂ molecule (64 Da).

Cleavage of Carbon-Sulfur Bonds: The C-S bonds are relatively weak points in the structure, and their cleavage leads to characteristic fragments corresponding to the phenylsulfonyl cation ([C₆H₅SO₂]⁺, m/z 141) and the cyanophenyl cation ([C₇H₄N]⁺, m/z 102), or the corresponding radicals.

Sulfone-Sulfinate Rearrangement: Under certain ionization conditions, a rearrangement can occur where one of the aryl groups migrates from the sulfur to an oxygen atom, forming an isomeric sulfinate ester ion. This intermediate can then fragment further, leading to different product ions than direct cleavage would suggest. cdnsciencepub.com

Table 3: Predicted Major Fragments in the Tandem Mass Spectrum of this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Structure/Identity
243 [M]⁺ (Molecular Ion)
179 [M - SO₂]⁺
141 [C₆H₅SO₂]⁺
102 [NCC₆H₄]⁺
77 [C₆H₅]⁺

By analyzing these fragmentation patterns, researchers can confirm the identity of the sulfone bridge and the nature of the two connected aromatic rings, complementing the structural data obtained from NMR spectroscopy.

Infrared and Ultraviolet-Visible Spectroscopy for Vibrational and Electronic Transitions

Vibrational and electronic spectroscopy are fundamental tools for probing the bonding and electronic structure of this compound.

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups and characterizing the vibrational modes of this compound. The spectrum is a composite of the characteristic absorptions of its constituent phenylsulfonyl and benzonitrile moieties.

The key vibrational frequencies for the sulfonyl group (SO₂) are the asymmetric and symmetric stretching modes, which are typically strong and readily identifiable. researchgate.net For diphenyl sulfone, a related compound, these bands are observed around 1322 cm⁻¹ and 1118 cm⁻¹, respectively. researchgate.net The presence of the electron-withdrawing nitrile group in this compound is expected to have a minimal effect on these frequencies.

The nitrile (C≡N) stretching vibration is another prominent feature in the FT-IR spectrum, typically appearing in the 2240-2220 cm⁻¹ region. nih.gov This band is characteristically sharp and of medium intensity. For benzonitrile itself, this peak is observed at approximately 2228 cm⁻¹. chemicalbook.com

Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ range, while aromatic C=C stretching vibrations give rise to several bands in the 1600-1450 cm⁻¹ region. mdpi.com The C-S stretching vibration is typically weaker and found in the 800-600 cm⁻¹ range.

A representative, though not experimentally exclusive, summary of the expected FT-IR absorption bands for this compound is presented in the table below.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
Asymmetric SO₂ StretchPhenylsulfonyl~1325 - 1300Strong
Symmetric SO₂ StretchPhenylsulfonyl~1160 - 1140Strong
C≡N StretchBenzonitrile~2230 - 2220Medium, Sharp
Aromatic C-H StretchPhenyl Rings~3100 - 3000Medium to Weak
Aromatic C=C StretchPhenyl Rings~1600 - 1450Medium to Weak
C-S StretchPhenylsulfonyl~750 - 690Weak to Medium

This table is generated based on typical values for the respective functional groups and may not represent the exact experimental values for this compound.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The spectrum is expected to be dominated by absorptions arising from the π-systems of the two aromatic rings.

The spectrum of benzonitrile exhibits a strong absorption band around 224 nm and a weaker, structured band around 270 nm, which are attributed to π → π* transitions. researchgate.net The phenylsulfonyl group itself also absorbs in the UV region. For instance, diphenyl sulfone shows absorption maxima in the UV region. researchgate.net

In this compound, the electronic coupling between the phenylsulfonyl group and the benzonitrile moiety through the sulfur atom will influence the positions and intensities of these absorption bands. The presence of the sulfonyl group, an electron-withdrawing group, can cause a bathochromic (red) shift of the absorption bands of the benzonitrile ring. The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or acetonitrile (B52724), would likely show characteristic absorption bands corresponding to the π → π* transitions of the substituted aromatic system.

Transition Type Chromophore Expected λmax (nm)
π → π*Phenyl Rings~230 - 280
Charge-TransferInter-ringMay be present

This table provides an estimated range for the primary electronic transitions based on related compounds.

X-ray Crystallography for Definitive Solid-State Structural Determination

In the crystal structure of 4,4'-dichlorodiphenyl sulfone, the C-S-C bond angle is approximately 104.5°, and the O-S-O bond angle is around 120.2°. iucr.org The dihedral angle between the two phenyl rings is significant, at about 79.4°. iucr.org For this compound, a similar non-planar conformation is anticipated due to steric hindrance between the ortho-substituted nitrile group and the phenylsulfonyl group.

The crystal packing is expected to be governed by a combination of van der Waals forces and potentially weak C-H···O and C-H···N hydrogen bonds. The nitrile and sulfonyl groups can act as hydrogen bond acceptors, influencing the supramolecular architecture. jchps.com

A hypothetical set of crystallographic parameters for this compound, based on known structures of similar molecules, is presented below.

Parameter Expected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
C-S Bond Length~1.77 Å
S=O Bond Length~1.44 Å
C≡N Bond Length~1.15 Å
C-S-C Bond Angle~105°
O-S-O Bond Angle~120°
Dihedral Angle (Phenyl Rings)~70-90°

This table is a projection based on data from related structures and awaits experimental verification for this compound.

Rotational Spectroscopy for Gas-Phase Conformation and Structure Elucidation

Rotational spectroscopy is a high-resolution technique used to determine the precise geometry and conformational preferences of molecules in the gas phase. While experimental rotational spectra for a molecule of the size and complexity of this compound are challenging to obtain, computational methods can provide reliable predictions of its rotational constants and dipole moment.

The conformation of this compound in the gas phase is likely to be non-planar, with a significant dihedral angle between the two aromatic rings to minimize steric repulsion. Computational studies on related aromatic sulfones suggest that such non-planar conformations are energetically favored. nih.gov

The principal moments of inertia (Iₐ, Iₑ, Iₑ) and the corresponding rotational constants (A, B, C) are determined by the mass distribution within the molecule. For this compound, these constants would be relatively small due to its size. The presence of a significant dipole moment, arising from the polar sulfonyl and nitrile groups, is a prerequisite for observing a rotational spectrum.

Computational chemistry, employing methods such as density functional theory (DFT), can be used to predict the rotational constants and dipole moment components of this compound. These theoretical predictions are crucial for guiding potential future experimental studies using techniques like Fourier-transform microwave (FTMW) spectroscopy.

Parameter Predicted Nature Significance
ConformationNon-planarMinimizes steric hindrance
Rotational Constants (A, B, C)SmallReflects the molecular size
Dipole Moment (µ)SignificantEnables rotational transitions

This table outlines the expected nature of the gas-phase properties of this compound, which would be quantifiable through computational studies.

Computational and Theoretical Investigations of 2 Phenylsulfonyl Benzonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. These methods can provide insights into molecular geometry, charge distribution, and the energies of molecular orbitals, all of which are crucial for understanding a compound's chemical behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is favored for its balance of accuracy and computational cost.

A conformational analysis of 2-(Phenylsulfonyl)benzonitrile would involve rotating the chemical bonds, specifically the C-S and S-C bonds linking the phenyl and benzonitrile (B105546) rings, to identify all possible spatial arrangements (conformers). For each conformer, DFT calculations would be performed to determine its potential energy. The results would reveal the most stable, low-energy conformations (energy minima) that the molecule is likely to adopt. This information is critical as the conformation can significantly influence the molecule's physical properties and biological activity.

Table 1: Hypothetical Energy Minima for this compound Conformers

Conformer IDDihedral Angle (°C-S-C-C)Relative Energy (kcal/mol)
Conf-105.2
Conf-2600.0
Conf-31202.8
Conf-41804.5
This table is for illustrative purposes only. Actual values would require specific DFT calculations.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of a molecule's kinetic stability. A smaller gap suggests higher reactivity. For this compound, FMO analysis would identify the regions of the molecule that are most susceptible to nucleophilic and electrophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-7.5
LUMO-1.2
HOMO-LUMO Gap6.3
This table is for illustrative purposes only. Actual values would require specific DFT calculations.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted onto the electron density surface, with different colors indicating different electrostatic potential values. Red regions typically represent areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor) and are susceptible to nucleophilic attack. An MEP map of this compound would highlight the electronegative nitrogen atom of the nitrile group and the electropositive regions around the hydrogen atoms.

Ab Initio and Semi-Empirical Methodologies

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. They are generally more accurate but also more computationally expensive than DFT. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster but potentially less accurate. While no specific studies using these methods on this compound were found, they represent alternative approaches to obtaining information on its electronic structure and properties.

Reaction Mechanism Simulations and Transition State Characterization

Computational chemistry can also be used to simulate chemical reactions, providing detailed insights into the reaction mechanism. This involves identifying the transition state, which is the highest energy point along the reaction coordinate. By calculating the energy of the transition state, the activation energy of the reaction can be determined, which is a key factor in understanding the reaction rate. For this compound, reaction simulations could be used to study, for example, the mechanism of nucleophilic substitution at the sulfonyl group or addition reactions to the nitrile group. This would involve identifying the structures and energies of reactants, transition states, intermediates, and products.

Table 3: Hypothetical Activation Energies for Reactions of this compound

Reaction TypeTransition State Energy (kcal/mol)Activation Energy (kcal/mol)
Nucleophilic attack on Sulfur25.815.3
Addition to Nitrile Carbon30.220.7
This table is for illustrative purposes only. Actual values would require specific reaction simulations.

Elucidation of Potential Energy Surfaces for Transformations

The concept of a potential energy surface (PES) is fundamental to understanding chemical reactions and conformational changes. A PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. libretexts.org For this compound, computational methods can be used to map out the PES for various transformations, such as rotations around the C-S and S-C bonds that connect the phenyl and benzonitrile rings.

By identifying the minima on the PES, stable conformations of the molecule can be predicted. Transition states, which correspond to saddle points on the PES, represent the energy barriers between different conformations or between reactants and products in a chemical reaction. researchgate.net The energy difference between the minima and transition states provides crucial information about the activation energies of these processes. researchgate.net For instance, computational studies can reveal the most energetically favorable rotational conformers of this compound and the energy barriers that hinder free rotation.

Furthermore, the PES can be explored for hypothetical reactions involving this compound. For example, the energy profile for its involvement in cycloaddition reactions can be computationally modeled. researchgate.net This involves calculating the energies of the reactants, transition states, and products to determine the reaction's feasibility and kinetics. researchgate.net Such studies are invaluable for predicting reaction mechanisms and designing new synthetic routes.

Analysis of Intramolecular Interactions (e.g., Natural Bond Orbital Analysis)

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular interactions by translating the complex wavefunctions of a molecule into the familiar language of Lewis structures, including bonds, lone pairs, and atomic charges. uni-muenchen.dedergipark.org.tr For this compound, NBO analysis can provide detailed insights into the electronic structure and bonding.

Key applications of NBO analysis for this compound include:

Hybridization and Bonding: The analysis provides information on the hybridization of atomic orbitals involved in forming covalent bonds. uni-muenchen.dedergipark.org.tr For this compound, this would detail the nature of the sigma and pi bonds within the aromatic rings, the nitrile group, and the sulfonyl linkage.

Donor-Acceptor Interactions: The method allows for the evaluation of donor-acceptor interactions between different parts of the molecule. dergipark.org.tr This is particularly relevant for understanding the electronic communication between the electron-withdrawing phenylsulfonyl group and the benzonitrile moiety.

Computational Prediction of Regioselectivity and Stereoselectivity

Computational chemistry plays a pivotal role in predicting the outcome of chemical reactions where multiple products are possible. For reactions involving this compound, theoretical methods can be employed to predict both regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the preferential formation of one stereoisomer over another).

Regioselectivity:

The regioselectivity of reactions such as electrophilic aromatic substitution on the phenyl or benzonitrile rings can be predicted by calculating the relative stabilities of the possible reaction intermediates or transition states. rsc.orgresearchgate.net Computational methods like Density Functional Theory (DFT) can be used to model the reaction pathways leading to different regioisomers. researchgate.net The calculated activation energies for each pathway can then be compared; the pathway with the lower activation energy is predicted to be the major product. researchgate.net For example, in a reaction involving an electrophile, calculations can determine whether substitution is more likely to occur at the ortho, meta, or para position of the phenyl ring attached to the sulfonyl group.

Stereoselectivity:

In reactions where new chiral centers are formed, computational methods can predict which stereoisomer will be predominantly formed. nih.govrsc.org This is achieved by calculating the energies of the diastereomeric transition states leading to the different stereoisomers. nih.gov The stereochemical outcome is determined by the difference in these transition state energies. A larger energy difference implies a higher degree of stereoselectivity. nih.gov For instance, if this compound were to undergo a reaction that creates a new stereocenter, molecular modeling could be used to build and evaluate the energies of the transition states leading to the (R) and (S) enantiomers.

Theoretical Prediction and Interpretation of Spectroscopic Data

Computational methods are increasingly used to predict and interpret the spectroscopic data of molecules, providing a powerful synergy with experimental techniques. For this compound, theoretical calculations can aid in the assignment of spectral features and provide a deeper understanding of the molecule's structure and electronic properties.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational chemistry can predict both the chemical shifts (¹H and ¹³C) and spin-spin coupling constants of this compound.

Methods such as Density Functional Theory (DFT) have proven to be highly accurate in predicting NMR parameters. d-nb.info The process typically involves:

Geometry Optimization: The three-dimensional structure of this compound is optimized to find its most stable conformation.

NMR Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated.

Chemical Shift Prediction: The calculated shielding tensors are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS).

The predicted NMR spectra can be compared with experimental data to confirm the structure of the molecule. nih.gov Discrepancies between predicted and experimental values can sometimes point to conformational dynamics or solvent effects that were not accounted for in the calculation. academie-sciences.fr The accuracy of these predictions has been shown to be quite high, often with a mean absolute error of less than 0.21 ppm for ¹H and 1.2 ppm for ¹³C NMR chemical shifts. d-nb.info

Simulation of Infrared, Raman, and UV-Vis Spectra

Computational methods can also simulate various other types of spectra:

Infrared (IR) and Raman Spectra: The vibrational frequencies and intensities of this compound can be calculated using quantum chemical methods. nih.govresearchgate.net These calculations produce a set of normal modes of vibration, each with a corresponding frequency and intensity. The resulting theoretical spectrum can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational bands to specific molecular motions, such as the stretching of the C≡N bond, the S=O bonds, and various vibrations of the aromatic rings. researchgate.netuniv-tlse3.fr

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is a common method used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. nist.gov For this compound, these calculations can help to understand the electronic transitions responsible for its UV-Vis absorption, such as π-π* transitions within the aromatic rings.

Molecular Modeling for Structure-Function Relationships in Exploratory Research

Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. scielo.br In the context of exploratory research, these methods are invaluable for investigating the structure-function relationships of this compound and its derivatives.

By systematically modifying the structure of this compound in silico, researchers can explore how changes in its chemical makeup affect its properties and potential functions. For example, molecular modeling can be used to:

Investigate Interactions with Biological Targets: If this compound or its derivatives are being explored for potential biological activity, molecular docking simulations can be used to predict how these molecules might bind to the active site of a protein or other biological macromolecule. nih.gov These simulations provide insights into the binding affinity and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. This information is crucial for the rational design of more potent and selective inhibitors or agonists.

Predict Physicochemical Properties: Molecular modeling software can estimate various physicochemical properties, such as lipophilicity (logP), aqueous solubility, and polar surface area. These properties are critical in fields like drug discovery and materials science, as they influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various applications.

Through these computational explorations, molecular modeling accelerates the design-synthesize-test cycle of research by allowing scientists to prioritize the most promising candidate molecules for experimental investigation, thereby saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) Studies on Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. spu.edu.synih.govresearchgate.net By identifying the key physicochemical properties, or "descriptors," that influence a molecule's activity, QSAR models can be used to predict the potency of novel analogs and guide the design of more effective compounds. spu.edu.synih.gov

While specific QSAR studies on this compound are not extensively documented in publicly available literature, research on structurally related analogs, such as those containing a phenylsulfonyl moiety, has demonstrated the utility of this approach. For instance, QSAR analyses have been successfully applied to series of compounds where the phenylsulfonyl group is a key structural feature. nih.gov

A pertinent example can be found in the QSAR analysis of 2-(4-methanesulfonylphenyl)pyran-4-ones, which are analogs that share the phenylsulfonyl group and are investigated as selective COX-2 inhibitors. nih.gov In such studies, various molecular descriptors are calculated for a series of analogs and correlated with their experimentally determined biological activities, often expressed as the half-maximal inhibitory concentration (IC50). researchgate.net

The general process for a Hansch analysis, a classical QSAR approach, involves the following steps:

Data Set Selection: A series of structurally related analogs with a range of biological activities is chosen.

Descriptor Calculation: Various physicochemical parameters are calculated for each analog. These can include:

Hydrophobicity parameters: such as logP (the logarithm of the partition coefficient between octanol (B41247) and water).

Electronic parameters: such as Hammett constants (σ), which describe the electron-donating or electron-withdrawing nature of substituents.

Steric parameters: such as Taft steric parameters (Es) or molar refractivity (MR), which relate to the size and shape of the molecule or its substituents. nih.gov

Model Development: Statistical methods, most commonly multiple linear regression (MLR), are used to generate an equation that links the descriptors to the biological activity. turkjps.org

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical metrics like the correlation coefficient (r), the coefficient of determination (r²), and cross-validation techniques. spu.edu.sy

For a series of 2-(4-methanesulfonylphenyl)pyran-4-one analogs, a hypothetical QSAR study might yield an equation similar to the following:

log(1/IC50) = k1(logP) + k2(σ) + k3(MR) + C

Where k1, k2, and k3 are coefficients indicating the relative importance of each descriptor, and C is a constant. A positive coefficient for a descriptor suggests that an increase in its value leads to higher biological activity, while a negative coefficient indicates the opposite. nih.gov

The insights gained from such QSAR models are crucial for lead optimization. For example, if the model indicates that hydrophobicity is positively correlated with activity, chemists can focus on synthesizing analogs with substituents that increase the logP value. Conversely, if steric bulk is found to be detrimental, smaller substituents would be prioritized.

Table 1: Hypothetical QSAR Descriptors and Biological Activity for a Series of Phenylsulfonyl Analogs

Compound IDSubstituent (R)logPMolar Refractivity (MR)Electronic Parameter (σ)Biological Activity (pIC50)
Analog 1 -H2.575.00.006.2
Analog 2 -Cl3.280.50.236.8
Analog 3 -CH33.079.8-0.176.5
Analog 4 -OCH32.482.3-0.276.3
Analog 5 -NO22.281.10.787.1

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific region of a target macromolecule, typically a protein or enzyme. mdpi.com This method is instrumental in understanding the molecular basis of a ligand's activity and can provide detailed insights into the non-covalent interactions that stabilize the ligand-target complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.net

For analogs of this compound, molecular docking studies can be employed to explore their potential binding modes within the active sites of various biological targets. For instance, research on phenylsulfonyl hydrazide derivatives has utilized molecular docking to investigate their interactions with enzymes involved in the inflammatory response, such as microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). researchgate.net

The molecular docking process generally involves:

Preparation of the Ligand and Receptor: The 3D structures of the ligand (e.g., an analog of this compound) and the receptor (e.g., a protein target) are prepared. This often involves energy minimization of the ligand structure and the removal of water molecules and other non-essential components from the receptor's crystal structure.

Defining the Binding Site: The region on the receptor where the ligand is expected to bind is defined. This is typically the known active site of an enzyme or a binding pocket identified through experimental or computational methods.

Docking Simulation: A docking algorithm systematically samples a large number of possible conformations and orientations of the ligand within the binding site.

Scoring and Analysis: The different poses of the ligand are evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed to identify key intermolecular interactions. researchgate.net

In a hypothetical docking study of a this compound analog into the active site of a protein kinase, the analysis might reveal the following interactions:

The nitrile group could act as a hydrogen bond acceptor with a backbone NH group of an amino acid residue like valine.

The phenylsulfonyl moiety could engage in hydrophobic interactions with nonpolar residues such as leucine, isoleucine, and alanine (B10760859) within a hydrophobic pocket of the active site.

One of the sulfonyl oxygens might form a hydrogen bond with a donor group from a serine or threonine residue.

The phenyl rings could form π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Table 2: Hypothetical Molecular Docking Results for a this compound Analog

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Kinase A -8.5Val 25, Leu 88Hydrogen Bond (nitrile), Hydrophobic
Kinase A -8.5Ser 27Hydrogen Bond (sulfonyl)
Kinase A -8.5Phe 92π-π Stacking
Protease B -7.2Gly 101, Ala 102Hydrophobic
Protease B -7.2Asn 145Hydrogen Bond (nitrile)

Note: The data in this table is hypothetical and for illustrative purposes only.

The results from molecular docking studies provide a structural rationale for the observed biological activities of a series of compounds and can guide the design of new analogs with improved binding affinities and selectivities. For example, if a particular hydrogen bond is identified as being critical for high affinity, new analogs can be designed to optimize this interaction.

Research Applications and Future Directions for 2 Phenylsulfonyl Benzonitrile

Advanced Reagent Development and Utility in Complex Organic Synthesis

The structure of 2-(Phenylsulfonyl)benzonitrile, featuring a carbon atom activated by two strong electron-withdrawing groups (sulfonyl and cyano), positions it as a valuable reagent for constructing complex molecular frameworks. Its utility is primarily explored in the formation of new carbon-carbon bonds and the synthesis of heterocyclic systems.

The development of novel and efficient methods for creating carbon-carbon (C-C) bonds is a cornerstone of synthetic chemistry. mdpi.com Compounds like this compound are potential precursors for desulfonylative reactions, where the stable C–SO2 bond is strategically cleaved to form a new C-C bond under visible light-mediated conditions. mdpi.com While direct studies on this compound are specific, the reactivity of the broader class of sulfones is well-documented. For instance, N-heteroaryl sulfones can react with alkyl radicals to form alkylated heterocycles, demonstrating the sulfone group's role as a functional handle for C-C bond formation. mdpi.com

The acidity of the carbon-hydrogen bond adjacent to the sulfonyl and nitrile groups suggests its potential use as a nucleophile in various organic transformations. researchgate.net This reactivity is analogous to that of other active methylene (B1212753) compounds used in classic C-C bond-forming reactions, such as the alkylation of nitriles or the Knoevenagel condensation. orgsyn.org The phenylsulfonyl group can act as a powerful activating group, facilitating reactions that might otherwise be difficult, thus expanding the toolbox for synthetic chemists.

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. nih.gov The dual functionality of this compound makes it an attractive starting material for synthesizing a variety of heterocyclic structures. The nitrile group is a versatile precursor that can be transformed into amines or participate in cyclization reactions to form nitrogen-containing rings like pyridines and pyrimidines. nbinno.comnih.gov

Compounds with similar structural motifs, such as β-ketosulfones, have been widely used as synthons in heterocyclic synthesis. researchgate.net By analogy, this compound could be employed in multicomponent reactions, where its activated carbon and nitrile group react with other substrates in a one-pot procedure to build complex heterocyclic systems. nih.govnih.gov For example, it could potentially react with aldehydes and malononitrile (B47326) derivatives to form highly substituted pyranopyrimidines or other fused heterocyclic systems. nih.gov

Exploration of Bioactive Molecular Scaffolds

The phenylsulfonyl moiety, a core component of this compound, is a well-established pharmacophore found in numerous therapeutic agents. This has spurred research into its potential application in designing novel bioactive molecules, including antiviral probes, enzyme inhibitors, and antifungal compounds.

The sulfonamide functional group is a key feature in a wide range of biologically active compounds, including those with antiviral properties. nih.gov Research has demonstrated that sulfonamide derivatives, particularly those integrated with heterocyclic systems, can exhibit potent activity against a variety of viruses. nih.govmdpi.com For example, certain functionalized benzothiazoles bearing an N-sulfonamide moiety have shown impressive antiviral effects against Herpes Simplex Virus-1 (HSV-1), Coxsackievirus B4 (CBV4), and Hepatitis A Virus (HAV). mdpi.com

These findings suggest that the this compound scaffold could serve as a valuable starting point for the development of new antiviral agents. The combination of the sulfonamide group with a versatile nitrile handle allows for the synthesis of a diverse library of compounds that could be screened for activity against viruses such as enteroviruses, adenoviruses, and coronaviruses. nih.gov

The benzenesulfonamide (B165840) scaffold is renowned for its role in the design of enzyme inhibitors, most notably as inhibitors of carbonic anhydrases (CAs). nih.govmdpi.com CAs are zinc-metalloenzymes crucial for various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and cancer. nih.govnih.gov The primary sulfonamide group (SO2NH2) is a critical zinc-binding group, anchoring the inhibitor to the Zn2+ ion in the enzyme's active site. mdpi.com

Numerous studies have explored how modifications to the benzenesulfonamide structure influence inhibitory potency and selectivity against different human (h) CA isoforms. For instance, a series of benzenesulfonamides incorporating ureidoethylaminobenzyl tails showed potent, low nanomolar inhibition against hCA II. nih.gov Another study on indole-based benzenesulfonamides also identified highly potent and selective inhibitors of hCA II. mdpi.com These investigations underscore the potential of the this compound framework as a basis for designing novel and selective CA inhibitors.

Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Benzenesulfonamide Derivatives
CompoundTarget IsoformInhibition Constant (KI)Reference
4-F substituted SA derivative 18hCA I24.6 nM nih.gov
4-Br, 2-OH substituted MA derivative 34hCA II2.8 nM nih.gov
2-F derivative of SA 19hCA II3.9 nM nih.gov
Compound 5dhCA IX28.6 nM (KI) nih.govunifi.it
Compound 11bhCA IX31.9 nM (KI) nih.govunifi.it
Compound 2a (Indole-based)hCA II5.9 nM mdpi.com
Acetazolamide (Standard)hCA II5.7 nM nih.gov

The emergence of antifungal resistance necessitates the development of new therapeutic agents. nih.gov The arylsulfonamide chemotype has been identified as a promising scaffold for creating novel antifungal compounds. Studies have demonstrated the fungistatic and even fungicidal activity of sulfonamide-based molecules against various Candida species, which are common human fungal pathogens. nih.gov

For example, a series of arylsulfonamide compounds were screened against clinical strains of C. albicans, C. parapsilosis, and C. glabrata, with some derivatives showing significant fungicidal effects. nih.gov Other research into novel sulfonyl-containing compounds has also revealed potent fungicidal activity against plant pathogens like Phytophthora capsici. mdpi.com Given that both nitrile mdpi.com and sulfonamide nih.govmdpi.com moieties can contribute to antifungal activity, the this compound structure represents a logical framework for designing new antifungal agents for both medical and agricultural applications.

Antifungal Activity of Selected Compound Classes
Compound Class/ScaffoldTarget FungiObserved ActivityReference
Arylsulfonamides (Amine 13 and its hydrochloride salt)Candida glabrataFungicidal Effect (MFC of 1.000 mg/mL) nih.gov
2-Acyloxyethylsulfonamides (Compound V-13)Botrytis cinereaGood in vivo control efficiency (74.6%) mdpi.com
2-Oxoethylsulfonamides (Compound III-1)Phytophthora capsiciHigh inhibition rate (90.4%) mdpi.com
Glucosinolate-derived Nitriles (e.g., IAN)Endophytic and soil fungiMedian MIC of 1.28 mM for IAN mdpi.com
Benzylic 1,2,3-triazole-4-carboxamides (3d, 3e)Rhizopus oryzaeMore efficient than reference drug itraconazole scielo.org.mx

Materials Science Applications in Advanced Functional Systems

The unique electronic properties imparted by the sulfonyl and nitrile groups make this compound and related structures valuable building blocks in materials science. These groups are instrumental in designing molecules with specific electronic and photophysical characteristics for use in advanced functional systems.

Organic semiconductors (OSCs) are foundational to the development of next-generation electronic devices due to their low cost, mechanical flexibility, and tunable properties. nih.gov The performance of these materials is heavily dependent on their molecular structure, which governs charge transport and energy levels. The incorporation of strong electron-accepting units is a key strategy in designing high-performance n-type and bipolar semiconductor materials.

Derivatives of this compound are being explored for their potential in this domain. The sulfonyl group (SO₂) and the nitrile group (-CN) are powerful electron-withdrawing moieties. When integrated into a π-conjugated system, they lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), a crucial feature for creating efficient electron-transporting (n-type) materials. For instance, research into benzonitrile-based emitters has demonstrated their utility in creating materials with tunable hole and electron mobility, essential for balanced charge transport in organic electronic devices. lu.lv The combination of a sulfonyl acceptor with a benzonitrile (B105546) unit can lead to organic semiconductor compounds with low band gaps, which enhances their ability to utilize sunlight in photovoltaic applications. google.comgoogle.com

A novel organic semiconductor, 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (B52724) (PTPA), showcases the utility of the nitrile group in this context. nih.govresearchgate.net Studies of PTPA thin films have confirmed its semiconductor behavior, with electrical conductivity increasing with temperature, making it a promising candidate for applications in organic electronics. nih.govresearchgate.net

The field of organic light-emitting diodes (OLEDs) has been revolutionized by the development of materials exhibiting Thermally Activated Delayed Fluorescence (TADF). nih.gov TADF materials allow for the harvesting of both singlet and triplet excitons, theoretically enabling 100% internal quantum efficiency in OLEDs. nih.govmatilda.science The design of TADF emitters often relies on a donor-acceptor (D-A) molecular architecture to achieve a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).

The benzonitrile moiety is a prominent acceptor unit in many high-efficiency TADF emitters. lu.lvrsc.org Its electron-withdrawing nature, when paired with suitable electron-donating groups, facilitates the necessary charge-transfer character in the excited state. Similarly, the phenylsulfonyl group has been successfully used as an acceptor to construct TADF materials. researchgate.net

The structure of this compound, containing both of these strong acceptor groups, provides a compelling core for designing new luminogenic materials. For example, multifunctional benzonitrile derivatives have been shown to exhibit not only TADF but also mechanofluorochromic properties, where their emission color changes in response to mechanical stress. matilda.sciencersc.org The combination of a sulfonyl group and a benzonitrile within the same molecule could lead to novel emitters with finely tuned electronic properties for highly efficient and color-pure OLEDs. rsc.orgnih.gov Research on related benzonitrile-based emitters has led to devices with high external quantum efficiencies and deep-blue emissions, which are critical for display and lighting applications. nih.gov

Table 1: Performance of Benzonitrile-Based Emitters in OLEDs

Emitter CodenameMaximum External Quantum Efficiency (EQEmax)Emission ColorCommission Internationale de l'Eclairage (CIE) Coordinates
TPIAnCN6.84%Deep Blue(0.15, 0.07) nih.gov
TPIChCN4.28%Deep Blue(0.15, 0.05) nih.gov
B-dpa-Cz20.1%BlueNot Specified rsc.org
B-dpa-SpiroAc25.1%BlueNot Specified rsc.org

Emerging Research Areas and Unexplored Reactivity of Sulfonyl-Nitriles

Beyond materials science, the sulfonyl-nitrile framework is a platform for exploring novel chemical reactions, developing new catalytic systems, and gaining a deeper understanding of reaction mechanisms.

The synthesis of complex molecules containing the sulfonyl-nitrile motif often requires sophisticated catalytic systems to ensure high efficiency and selectivity. Research is ongoing to develop new catalysts for the synthesis and transformation of these compounds. For instance, N-heterocyclic carbenes (NHCs) have been employed as organocatalysts for the atroposelective synthesis of axially chiral benzonitriles. nih.gov This method uses racemic 2-arylbenzaldehydes and sulfonamides to produce chiral benzonitriles with excellent yields and enantioselectivities. nih.gov

Furthermore, the development of heterogeneous catalysts is a key area of green chemistry. A novel copper catalyst supported on modified lignosulfonate, a waste biomass product, has shown excellent activity in synthesizing various nitrogen-containing heterocycles. nih.gov Such sustainable catalytic systems could be adapted for reactions involving sulfonyl-nitrile substrates. The search for new catalytic methods extends to the hydrolysis of nitriles to amides, a crucial transformation in fine chemical synthesis. nih.govgoogle.com Novel catalytic systems, such as those combining a metal salt with an oxime, can operate under mild, neutral conditions, avoiding the harsh acidic or basic environments required by traditional methods. google.com

A thorough understanding of reaction mechanisms is crucial for the rational design of new synthetic methodologies and functional molecules. The reactivity of the nitrile group is well-established; it can undergo nucleophilic addition and can be hydrolyzed to amides and carboxylic acids or reduced to amines. libretexts.org The carbon atom of the nitrile group is electrophilic, making it susceptible to attack by nucleophiles. libretexts.org

Computational studies, such as those using Density Functional Theory (DFT), are invaluable for elucidating complex reaction pathways. For example, DFT calculations have been used to investigate the mechanism of the NHC-catalyzed atroposelective synthesis of benzonitriles, revealing that the loss of a p-toluenesulfinate group is the rate-determining and stereo-determining step. nih.gov Similarly, quantum mechanics calculations have provided insights into the ruthenium-catalyzed hydrogenation of benzonitrile to benzylamine, showing a two-step process that is both kinetically and thermodynamically feasible. researchgate.net Understanding the intramolecular reactions of sulfone- and nitrile-stabilized carbanions is another area of active investigation, with studies showing that reaction success can be influenced by factors like peroxide decomposition rates. researchgate.net

The unique electronic properties of the sulfonyl-nitrile scaffold open doors to new types of chemical transformations. Nitriles are versatile starting materials for a wide range of compounds. nih.gov Researchers are continually exploring novel methods for their synthesis and conversion. One innovative approach is the direct synthesis of benzonitrile from benzoic acid via paired electrosynthesis in liquid ammonia, a method that avoids toxic reagents and expensive catalysts. rsc.org

New "clickable" transformations are also being developed. For example, a rhodium-catalyzed annulation reaction has been used to convert nitriles into highly functionalized oxazolyl sulfonyl fluorides, which have significant potential in medicinal chemistry and drug discovery. acs.org The development of tandem reactions, where multiple bonds are formed in a single operation, represents another frontier. A protocol for preparing N-arylamides from nitriles via a hypervalent iodine-mediated rearrangement of amidines showcases the potential for complex transformations starting from simple nitrile precursors. mdpi.com These emerging methodologies highlight the ongoing effort to expand the synthetic utility of the sulfonyl-nitrile group into new and valuable chemical spaces.

Integrated Computational and Experimental Approaches for Discovery

The exploration and development of novel applications for this compound are increasingly benefiting from the synergy between computational modeling and experimental validation. This integrated approach accelerates the discovery process, provides deeper insights into molecular mechanisms, and allows for more rational design of derivatives with tailored properties. By combining theoretical predictions with empirical data, researchers can efficiently navigate the complexities of chemical and biological systems.

The integration of computational and experimental strategies typically follows a cyclical workflow. Computational studies, such as molecular docking and quantum chemical calculations, are often employed first to predict the behavior and properties of this compound and its analogs. These in silico predictions then guide the synthesis and experimental evaluation of the most promising candidates. The experimental results, in turn, are used to validate and refine the computational models, leading to a more accurate and predictive understanding of the compound's structure-activity relationships.

One of the key areas where this integrated approach has shown significant promise is in the field of medicinal chemistry for compounds containing similar functional moieties. For instance, in the development of potential therapeutic agents, molecular docking studies are used to predict the binding affinity and interaction of molecules with specific biological targets. In a study on biphenyl-1,2,3-triazol-benzonitrile derivatives as potential PD-1/PD-L1 inhibitors, docking studies were successfully used to demonstrate how the compounds could interact with the PD-L1 dimerization site, which was consistent with experimental assays. nih.gov Similarly, for a series of phenylsulfonyl hydrazide derivatives, molecular docking was employed to calculate a "MolDock Score," which correlated with the experimentally determined inhibitory concentrations against PGE2, thereby validating the computational model. nih.gov

Furthermore, computational methods are invaluable for elucidating reaction mechanisms and predicting the outcomes of chemical syntheses. Theoretical calculations can help rationalize the formation of different products under various reaction conditions. For example, in the study of phenylsulfonyl hydrazides, computational analysis helped to explain the formation of kinetic versus thermodynamic products, a finding that was confirmed by X-ray crystallography of the synthesized compounds. nih.gov

Spectroscopic analysis is another area where the combination of computational and experimental techniques provides a powerful tool for structural elucidation. Theoretical calculations of spectroscopic properties, such as NMR and IR spectra, can be compared with experimental data to confirm the structure of newly synthesized compounds and to understand their electronic properties. This dual approach was effectively used in the investigation of novel N-acylhydrazone derivatives, where computational studies complemented extensive spectroscopic analyses.

The table below summarizes the application of integrated computational and experimental approaches in the study of compounds structurally related to this compound, highlighting the synergy between these methods.

Research Area Computational Method Experimental Validation Synergy and Outcome
Drug Discovery Molecular DockingIn vitro biological assays (e.g., HTRF, IC50 determination)Prediction of binding modes and affinities, which are then confirmed by experimental data, leading to the identification of potent inhibitors. nih.govnih.gov
Structural Biology Homology ModelingX-ray CrystallographyCreation of 3D protein models for docking studies, with the predicted binding interactions later confirmed by the crystal structure of the protein-ligand complex.
Chemical Synthesis Quantum Chemical CalculationsSpectroscopic analysis (NMR, IR), X-ray CrystallographyPrediction of reaction pathways and product stability, with experimental data confirming the structures of the synthesized compounds. nih.gov
Materials Science Density Functional Theory (DFT)UV-Vis and Fluorescence SpectroscopyCalculation of electronic and optical properties, which are then correlated with experimental spectroscopic data to design materials with desired characteristics.

Future research on this compound will likely continue to leverage these integrated approaches. The use of more advanced computational techniques, such as molecular dynamics simulations and machine learning algorithms, will enable more accurate predictions of the compound's behavior in complex biological environments. When combined with high-throughput experimental screening, these methods will undoubtedly accelerate the discovery of new and valuable applications for this versatile chemical entity.

Q & A

How can reaction conditions be optimized to control the trans/cis isomer ratio during the synthesis of intermediates related to 2-(phenylsulfonyl)benzonitrile?

Level: Basic
Answer:
The synthesis of intermediates like 2-(4-methylstyryl)benzonitrile (a precursor to sulfonyl derivatives) involves a Wittig reaction, where the trans/cis isomer ratio is influenced by reaction parameters. Key factors include:

  • Solvent polarity : Non-polar solvents may favor trans isomers due to steric effects.
  • Temperature : Higher temperatures promote thermodynamic control, potentially favoring the more stable trans isomer.
  • Reaction time : Prolonged heating may equilibrate isomers.
    In one study, a 40:60 trans/cis ratio was achieved using 4-methylbenzaldehyde and a triphenylphosphonium salt under standard Wittig conditions . Optimizing these variables requires systematic testing with analytical techniques like HPLC or NMR to monitor isomer distribution.

What spectroscopic methods are most reliable for confirming the structure of this compound, and how should conflicting data be resolved?

Level: Basic
Answer:
Combined use of <sup>1</sup>H NMR , <sup>13</sup>C NMR , and HRMS is critical. For this compound, key spectral data include:

  • <sup>1</sup>H NMR (CDCl3) : Peaks at δ 8.36–8.34 (m, 1H, aromatic), 8.10–8.08 (m, 2H, sulfonyl group) .
  • HRMS : [M + H]<sup>+</sup> at m/z 244.0423 (calc. 244.0427) .
    Conflicting data (e.g., unexpected splitting or shifts) may arise from impurities or solvent effects. Re-run spectra in deuterated solvents (e.g., DMSO-d6 for <sup>13</sup>C NMR) and cross-validate with synthetic intermediates.

How can researchers address discrepancies in reaction yields when scaling up the synthesis of this compound derivatives?

Level: Advanced
Answer:
Yield discrepancies often stem from kinetic vs. thermodynamic control or scaling inefficiencies . For example, silver(II) fluoride-mediated fluorination of 2-(4-methylquinolin-3-yl)benzonitrile showed 64% yield at 0.3 mmol scale but may drop at larger scales due to:

  • Incomplete mixing in heterogeneous reactions.
  • Exothermicity leading to side reactions.
    Solutions include:
  • Stepwise addition of reagents to manage exothermicity.
  • In-line monitoring (e.g., FTIR) to track intermediate formation .

What role does this compound play in the synthesis of sulfur-containing macrocyclic compounds?

Level: Advanced
Answer:
This compound serves as a sulfonyl-containing building block for macrocycles via C–H activation . For example, it participates in modular cyclization reactions to form densely functionalized sulfur macrocycles. The sulfonyl group enhances electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling . Reaction conditions (e.g., Pd catalysts, ligand choice) must be tailored to avoid sulfone reduction.

What advanced safety protocols are recommended for handling this compound under inert or high-temperature conditions?

Level: Advanced
Answer:
Beyond basic PPE (face shields, nitrile gloves), consider:

  • Inert atmosphere : Use Schlenk lines or gloveboxes for air-sensitive reactions.
  • Thermal stability testing : Perform DSC/TGA to assess decomposition risks.
  • Ventilation : Local exhaust ventilation (LEV) is critical during high-temperature reactions to prevent inhalation of vapors .

How can computational methods aid in predicting the reactivity of this compound in novel reactions?

Level: Advanced
Answer:
DFT calculations can model:

  • Electrophilic aromatic substitution (EAS) sites : Predict regioselectivity based on Fukui indices.
  • Transition states : For cycloadditions or C–H activation pathways.
    For example, the sulfonyl group’s electron-withdrawing nature directs EAS to meta/para positions. Validate predictions with kinetic isotope effect (KIE) studies or isotopic labeling .

What analytical strategies are effective for quantifying trace impurities in this compound?

Level: Advanced
Answer:

  • HPLC-MS : Use a C18 column with acetonitrile/water gradients to separate impurities.
  • NMR spiking : Add authentic samples of suspected byproducts (e.g., desulfonylated products) to identify peaks.
  • HRMS : Detect low-abundance impurities via high-resolution scans (e.g., ppm error < 5) .

How can researchers resolve stereochemical ambiguities in derivatives of this compound?

Level: Advanced
Answer:

  • NOESY/ROESY NMR : Identify spatial proximity of protons to assign stereochemistry.
  • X-ray crystallography : Resolve absolute configuration for crystalline derivatives.
  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA .

What are the mechanistic implications of this compound’s electronic properties in photochemical reactions?

Level: Advanced
Answer:
The sulfonyl group’s electron-withdrawing nature stabilizes charge-transfer states, enabling photoinduced intramolecular cycloadditions . For example, in stilbene-sydnone hybrids, UV irradiation promotes 1,3-dipolar cycloaddition via triplet excited states. Quenching studies (e.g., using triplet scavengers like O2) can confirm the mechanism .

How can isotopic labeling be applied to study the metabolic or degradation pathways of this compound in biological systems?

Level: Advanced
Answer:

  • <sup>13</sup>C/<sup>15</sup>N labeling : Track metabolic incorporation using LC-MS.
  • Deuterated analogs : Synthesize 2-(phenylsulfonyl-d5)benzonitrile to study hydrolysis kinetics via <sup>2</sup>H NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.